1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Overview
Description
1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a bromine atom on the phenyl ring, an ethyl group, and two phenyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium tert-butoxide in an organic solvent like ethanol or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied.
Comparison with Similar Compounds
1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,4-diphenyl-1H-pyrazole: Lacks the bromine atom and ethyl group, which may result in different chemical reactivity and biological activity.
1-(2-Chlorophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and applications.
1-(2-Bromophenyl)-3,4-diphenyl-1H-pyrazole: Lacks the ethyl group, which may affect its physical and chemical properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-5-ethyl-3,4-diphenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPNQTWCPYBSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608910 | |
Record name | 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300658-42-8 | |
Record name | 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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